molecular formula C18H23N3O3S2 B2664587 1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1207055-79-5

1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2664587
CAS RN: 1207055-79-5
M. Wt: 393.52
InChI Key: NJGQICBIAWVKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, thiophene derivatives are known to undergo a variety of chemical reactions .

Scientific Research Applications

Enzyme Inhibition and Molecular Interaction

1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea and its derivatives have been explored for their selective inhibition properties against specific enzymes. For example, the compound 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (a related derivative) is identified as a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT) with high selectivity over the alpha 2-adrenoceptor. This indicates its potential in targeting specific enzyme pathways (Grunewald et al., 1997).

Anticonvulsant Activity

Certain derivatives of the 1,2,3,4-tetrahydroisoquinoline compounds have been synthesized and evaluated for anticonvulsant activity. This includes the examination of their neurotoxicity and efficacy in specific models like maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsant models. Compounds like 1-(4-(4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)-3-(4-hydroxyphen-yl)urea have shown significant anticonvulsant properties, underscoring the therapeutic potential of these derivatives (Thakur et al., 2017).

Cancer Research

Some derivatives of 1,2,3,4-tetrahydroisoquinoline, such as 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines, have shown potential in cancer research, specifically in suppressing the growth of prostate cancer cells. These compounds have demonstrated potent histone deacetylase (HDAC) inhibitory activity, which is crucial in the regulation of gene expression and cancer therapy (Liu et al., 2015).

Drug Metabolism Studies

In drug metabolism studies, the use of biaryl-bis-sulfonamide derivatives, which include the 1,2,3,4-tetrahydroisoquinoline structure, has been investigated. These studies aim to understand how these compounds are metabolized in biological systems, aiding in the development of more efficient and safer pharmaceuticals. The microbial-based biocatalytic systems have been used to produce mammalian metabolites of such compounds for further analysis (Zmijewski et al., 2006).

Novel Synthesis Techniques

Research has also focused on novel synthesis techniques for derivatives of 1,2,3,4-tetrahydroisoquinoline. For example, a copper-catalyzed reaction has been developed to create diversified 4-aminoquinolines, showcasing the versatility and potential for creating various structurally related compounds (Oh et al., 2017).

properties

IUPAC Name

1-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-2-10-26(23,24)21-8-7-14-5-6-16(11-15(14)13-21)20-18(22)19-12-17-4-3-9-25-17/h3-6,9,11H,2,7-8,10,12-13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGQICBIAWVKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea

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